molecular formula C8H8O2 B12054573 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-

1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2-

Cat. No.: B12054573
M. Wt: 140.17 g/mol
InChI Key: BNBQRQQYDMDJAH-NZLXMSDQSA-N
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Description

1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- is a deuterated derivative of 1,4-Benzodioxin, a compound known for its unique structural motif consisting of a benzene ring fused with a dioxane ring. This compound is of significant interest in various fields due to its potential biological activities and applications in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- typically involves the deuteration of 1,4-Benzodioxin. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include the use of a palladium or platinum catalyst under high pressure and temperature to facilitate the incorporation of deuterium atoms into the molecule .

Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the deuterated product .

Chemical Reactions Analysis

Types of Reactions: 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzodioxins .

Scientific Research Applications

1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of drugs for treating cardiovascular and central nervous system disorders.

    Industry: Utilized in the synthesis of bioactive compounds and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as 5-lipoxygenase, which is involved in the inflammatory response. It may also interact with adrenergic receptors, influencing cardiovascular and central nervous system functions .

Comparison with Similar Compounds

Uniqueness: 1,4-Benzodioxin-2,3-d2, 2,3-dihydro-d2- is unique due to the presence of deuterium atoms, which can influence its chemical and physical properties, such as stability and reactivity. This makes it particularly valuable in research applications where isotopic labeling is required .

Properties

Molecular Formula

C8H8O2

Molecular Weight

140.17 g/mol

IUPAC Name

2,2,3,3-tetradeuterio-1,4-benzodioxine

InChI

InChI=1S/C8H8O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2/i5D2,6D2

InChI Key

BNBQRQQYDMDJAH-NZLXMSDQSA-N

Isomeric SMILES

[2H]C1(C(OC2=CC=CC=C2O1)([2H])[2H])[2H]

Canonical SMILES

C1COC2=CC=CC=C2O1

Origin of Product

United States

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